molecular formula C10H23O4P B12594648 2-Methylpropyl dipropyl phosphate CAS No. 646450-34-2

2-Methylpropyl dipropyl phosphate

Cat. No.: B12594648
CAS No.: 646450-34-2
M. Wt: 238.26 g/mol
InChI Key: NWDMRJLNQJIIAH-UHFFFAOYSA-N
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Description

2-Methylpropyl dipropyl phosphate is an organophosphate compound with the molecular formula C10H23O4P. This compound is characterized by the presence of a phosphate group bonded to two propyl groups and one 2-methylpropyl group. Organophosphates are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl dipropyl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

H3PO4+C3H7OH+C4H9OHC10H23O4P+H2O\text{H}_3\text{PO}_4 + \text{C}_3\text{H}_7\text{OH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_{10}\text{H}_{23}\text{O}_4\text{P} + \text{H}_2\text{O} H3​PO4​+C3​H7​OH+C4​H9​OH→C10​H23​O4​P+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl dipropyl phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.

    Oxidation: Oxidative reactions can convert the compound into its corresponding phosphoric acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different organophosphate derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid, 2-methylpropanol, and propanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various organophosphate derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylpropyl dipropyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl dipropyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Diisobutyl phthalate: Another organophosphate compound with similar structural features.

    Bis(2-methylpropyl) benzene-1,2-dicarboxylate: A phthalate ester with comparable chemical properties.

Uniqueness

2-Methylpropyl dipropyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

646450-34-2

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

2-methylpropyl dipropyl phosphate

InChI

InChI=1S/C10H23O4P/c1-5-7-12-15(11,13-8-6-2)14-9-10(3)4/h10H,5-9H2,1-4H3

InChI Key

NWDMRJLNQJIIAH-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(OCCC)OCC(C)C

Origin of Product

United States

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